2-Carboxypyrimidine-5-boronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

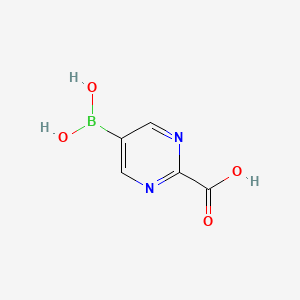

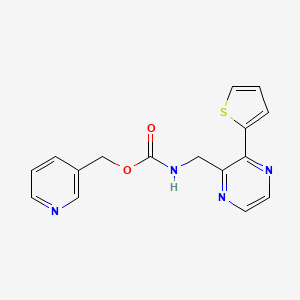

2-Carboxypyrimidine-5-boronic acid is a chemical compound with the molecular formula C5H5BN2O4 . It is used in laboratory chemicals and the manufacture of chemical compounds .

Molecular Structure Analysis

The molecular structure of 2-Carboxypyrimidine-5-boronic acid is represented by the InChI code: 1S/C5H5BN2O4/c9-5(10)4-7-1-3(2-8-4)6(11)12/h1-2,11-12H, (H,9,10) and the corresponding InChI key is LVFZDVKAXITDBK-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

2-Carboxypyrimidine-5-boronic acid has a molecular weight of 167.92 g/mol . It is recommended to be stored in a refrigerated environment .Applications De Recherche Scientifique

Sensing Technologies

2-Carboxypyrimidine-5-boronic acid: plays a significant role in sensing technologies due to its ability to form complexes with diols and strong Lewis bases . This property is utilized in various sensing applications, including homogeneous assays and heterogeneous detection. The interaction with diols is particularly useful in biological labeling, protein manipulation, and the development of therapeutics .

Medicinal Chemistry

In medicinal chemistry, boronic acids, including 2-Carboxypyrimidine-5-boronic acid , are used for their anticancer, antibacterial, and antiviral properties . They have been incorporated into drugs like bortezomib, which treats multiple myeloma and mantle cell lymphoma. The boronic acid group’s stability and reactivity make it a valuable component in drug design .

Polymer Materials

Boronic acids are integral in the synthesis and application of biomedical polymers. These polymers have applications in therapeutic medicine delivery, disease detection and diagnosis, biosensing, regenerative medicine, and disease treatment . The boronic acid moiety can be used to create bioactive polymers for precision therapy .

Optoelectronics

2-Carboxypyrimidine-5-boronic acid: contributes to the field of optoelectronics by being part of materials that harvest light or act as semiconductors, ligands, binding sites, or redox centers. These materials are used in sensors, photocatalysts, supercapacitors, solar-harvesting devices, and light-emitting diodes .

Biochemistry

In biochemistry, boronic acids are used for their strong Lewis acid properties, forming reversible covalent complexes with sugars and amino acids. This characteristic is exploited in plant cell wall synthesis, enzyme inhibition, and signaling pathways . Boronic acids also play a role in the synthesis of natural products and have implications for plant health and cell signaling .

Catalysis

Boronic acid catalysis (BAC) uses the concept of electrophilic and nucleophilic activation of alcohols and carboxylic acids. 2-Carboxypyrimidine-5-boronic acid can be used to catalyze the formation of amides from amines, cycloadditions, and conjugate additions with unsaturated carboxylic acids. It also activates alcohols to form carbocation intermediates for Friedel–Crafts-type reactions .

Safety and Hazards

Orientations Futures

While specific future directions for 2-Carboxypyrimidine-5-boronic acid are not mentioned in the search results, borinic acids and their derivatives are being studied for their use in cross-coupling reactions, catalysis, medicinal chemistry, polymer, and optoelectronics materials . This suggests potential future applications in these areas for 2-Carboxypyrimidine-5-boronic acid.

Mécanisme D'action

Target of Action

Boronic acids, in general, are known to be used in suzuki–miyaura cross-coupling reactions , which suggests that the compound might interact with palladium catalysts and other organic groups in these reactions.

Mode of Action

The mode of action of 2-Carboxypyrimidine-5-boronic acid is likely related to its role in Suzuki–Miyaura cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation then occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

Given its potential role in suzuki–miyaura cross-coupling reactions , it may be involved in the formation of carbon-carbon bonds, which are fundamental to many biochemical pathways.

Result of Action

As a potential reagent in suzuki–miyaura cross-coupling reactions , it may contribute to the formation of new carbon-carbon bonds, which could have various downstream effects depending on the specific context of the reaction.

Action Environment

Suzuki–miyaura cross-coupling reactions, in which this compound may play a role, are known to be exceptionally mild and functional group tolerant , suggesting that they can be effectively carried out in a variety of environmental conditions.

Propriétés

IUPAC Name |

5-boronopyrimidine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BN2O4/c9-5(10)4-7-1-3(2-8-4)6(11)12/h1-2,11-12H,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVFZDVKAXITDBK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(N=C1)C(=O)O)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.92 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Carboxypyrimidine-5-boronic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-((4-(benzo[d]thiazol-2-yloxy)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate](/img/structure/B2962030.png)

![N-[2,2-Bis(furan-2-yl)ethyl]-2-cyclopentylsulfanylacetamide](/img/structure/B2962031.png)

![6,8,11-Triazatricyclo[7.5.0.0,2,7]tetradeca-1(9),2,4,6-tetraen-10-one hydrochloride](/img/structure/B2962032.png)

![3-[3-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]-6-bromo-2H-chromen-2-one](/img/structure/B2962035.png)

![3-chloro-2-{[4-(4-chlorophenyl)-1H-1,2,3-triazol-1-yl]methoxy}-5-(trifluoromethyl)pyridine](/img/structure/B2962038.png)

![4-[[3-[2-(3,4-Dimethoxyphenyl)ethyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydropyrido[2,3-d]pyrimidin-1-yl]methyl]benzonitrile](/img/structure/B2962042.png)

![2-((2S,3S)-3-(tert-butyl)-4-(3,5-dicyclopentyl-2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)propan-2-ol](/img/structure/B2962043.png)